2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one
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Overview
Description
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of aniline, 4-methylbenzaldehyde, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential anticancer properties are being explored for therapeutic applications.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: These compounds share a similar thiazolidinone core and exhibit comparable biological activities.
3-(2-Methylphenyl)-2-((2-methylphenyl)imino)-1,3-thiazolidin-4-one: Another thiazolidinone derivative with similar structural features and biological properties.
Uniqueness
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both an anilinomethyl group and a 4-methylphenyl group, which may contribute to its distinct biological activities and chemical reactivity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
52926-42-8 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(anilinomethylimino)-3-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-9-15(10-8-13)20-16(21)11-22-17(20)19-12-18-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
InChI Key |
LWMUEGXJUHGODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NCNC3=CC=CC=C3 |
Origin of Product |
United States |
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